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Compound Name: gamma-Glutamylproline

Cat. No.: B14138261 Get Quote

The Kokumi Effect: A Comparative Guide to
Gamma-Glutamyl Peptides in Sensory
Enhancement
For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the kokumi-enhancing properties of various compounds, with a focus on the

gamma-glutamyl peptide family. While direct consumer panel validation for gamma-glutamyl-

proline remains limited in publicly available research, this document synthesizes existing data

on related peptides to provide a comprehensive overview of their sensory effects and the

methodologies used for their evaluation.

The sensation of kokumi, a Japanese term translating to "rich taste," is characterized by a

sense of mouthfulness, continuity, and complexity in food. Unlike the five basic tastes, kokumi

is a taste-enhancing sensation, amplifying and rounding out other flavors such as umami,

sweetness, and saltiness. This effect is primarily mediated through the activation of the

calcium-sensing receptor (CaSR) on the tongue. A variety of compounds, most notably gamma-

glutamyl (γ-Glu) peptides, are recognized for their ability to impart this desirable sensory

attribute.
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Comparative Analysis of Kokumi-Enhancing
Compounds
While specific quantitative consumer panel data for gamma-glutamyl-proline is not readily

available in the reviewed literature, extensive research on other γ-Glu peptides provides

valuable benchmarks for understanding kokumi enhancement. The following table summarizes

the sensory thresholds and effects of prominent kokumi-enhancing peptides.
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Compound Chemical Structure

Reported Kokumi
Sensation
Threshold (in
savory matrix)

Key Sensory
Effects

Gamma-Glutamyl-

Proline
γ-Glu-Pro

Data not available

from consumer panel

studies

Expected to contribute

to kokumi based on

the activity of the γ-

glutamyl moiety.

Glutathione (GSH) γ-Glu-Cys-Gly ~100-200 µM

Enhances

mouthfulness,

continuity, and the

intensity of umami,

sweet, and salty

tastes.

Gamma-Glutamyl-

Valyl-Glycine
γ-Glu-Val-Gly

Potent, with a low

sensory threshold

Strong enhancement

of umami,

mouthfulness, and

mouth-coating

sensations.

Gamma-Glutamyl-

Leucine
γ-Glu-Leu

3.3 - 9.4 mmol/L (in

aqueous solution)

Enhances

mouthfulness,

complexity, and long-

lasting savory taste.[1]

Gamma-Glutamyl-

Valine
γ-Glu-Val

3.3 - 9.4 mmol/L (in

aqueous solution)

Enhances

mouthfulness,

complexity, and long-

lasting savory taste.[1]

Experimental Protocols for Sensory Evaluation
The validation of kokumi-enhancing effects relies on rigorous sensory analysis by trained

panels or consumer groups. Two primary methodologies are employed: Quantitative

Descriptive Analysis (QDA) and Taste Dilution Analysis (TDA).
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Quantitative Descriptive Analysis (QDA) Protocol
Objective: To identify and quantify the sensory attributes of a product.

Panelists: 8-12 trained panelists with demonstrated sensory acuity.

Procedure:

Lexicon Development: Panelists are presented with reference samples of kokumi-enhancing

compounds (e.g., GSH in a savory broth) and collaboratively develop a lexicon of descriptive

terms for the kokumi sensation (e.g., mouthfulness, thickness, long-lastingness, umami

enhancement).

Training: Panelists are trained to use the developed lexicon and a standardized rating scale

(e.g., a 15-point unstructured line scale) to consistently rate the intensity of each attribute.

Sample Evaluation: Samples are prepared with and without the test compound (e.g., γ-Glu-

Pro) in a neutral or savory base (e.g., chicken broth). Samples are presented blind and in a

randomized order.

Data Analysis: The intensity ratings for each attribute are collected and statistically analyzed

(e.g., using ANOVA) to determine significant differences between the control and test

samples.

Taste Dilution Analysis (TDA) Protocol
Objective: To determine the taste dilution (TD) factor, which represents the concentration at

which a substance is just detectable.

Panelists: A small group of trained panelists.

Procedure:

Sample Preparation: A stock solution of the test compound in a relevant food matrix (e.g.,

green tea infusion) is prepared.

Serial Dilution: The stock solution is serially diluted (1:1 with the food matrix) to create a

range of concentrations.
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Sensory Evaluation: Panelists taste the diluted samples in order of decreasing concentration

and identify the dilution at which they can no longer perceive a difference from the plain food

matrix.

TD-Factor Calculation: The TD-factor is the dilution at which the panel can no longer discern

the kokumi effect. A higher TD-factor indicates a more potent compound.

Visualizing the Kokumi Effect
To better understand the mechanisms and workflows involved in the study of kokumi, the

following diagrams are provided.
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Kokumi Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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